molecular formula C12H14ClFN2O3S B2922174 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide CAS No. 690647-41-7

3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B2922174
CAS No.: 690647-41-7
M. Wt: 320.76
InChI Key: QVQZABZYIQDYCQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, sulfonamide, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination and fluorination of the benzene ring, followed by the introduction of the sulfonamide group and the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents like chlorine gas or thionyl chloride, fluorinating agents like Selectfluor, and sulfonating agents like chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used to develop new drugs or therapeutic agents.

Medicine: The compound's sulfonamide group is of particular interest in medicinal chemistry. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks the chloro group.

  • 3-Chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks the fluoro group.

  • N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but lacks both chloro and fluoro groups.

Uniqueness: The presence of both chloro and fluoro groups on the benzene ring makes this compound unique compared to its analogs. These substituents can significantly affect the compound's reactivity, stability, and biological activity.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c13-10-7-9(3-4-11(10)14)20(18,19)15-8-12(17)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQZABZYIQDYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328863
Record name 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690647-41-7
Record name 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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